2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a morpholinyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorophenoxyacetic acid
- 2,4-dichlorophenoxybutyric acid
- 2,4-dichlorophenoxypropionic acid
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C13H16Cl2N2O3 |
---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9(13(18)16-17-4-6-19-7-5-17)20-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
InChI Key |
GLMRUNBCQBTUSU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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